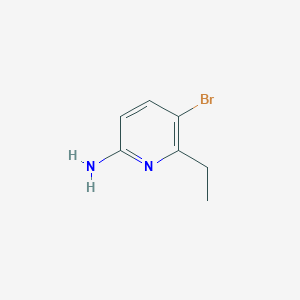

5-Bromo-6-ethylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-ethylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-2-6-5(8)3-4-7(9)10-6/h3-4H,2H2,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFQQSLPNGTEMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=N1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617222 | |

| Record name | 5-Bromo-6-ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848360-99-6 | |

| Record name | 5-Bromo-6-ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 5-Bromo-6-ethylpyridin-2-amine

[1]

Executive Summary

5-Bromo-6-ethylpyridin-2-amine (CAS 848360-99-6) serves as a "lynchpin" scaffold in medicinal chemistry, particularly for fragment-based drug discovery targeting kinase pathways.[1][2] Its structural utility lies in the orthogonal reactivity of its three functional handles: the nucleophilic amine (C2), the electrophilic bromide (C5), and the steric/lipophilic ethyl group (C6).[2]

Precise spectroscopic validation of this compound is required to distinguish it from common impurities such as the 3-bromo regioisomer or the over-brominated 3,5-dibromo species.[1][2] This guide provides a definitive reference for its identification using NMR, MS, and IR methodologies.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

| Parameter | Specification |

| IUPAC Name | 5-Bromo-6-ethylpyridin-2-amine |

| Common Name | 2-Amino-5-bromo-6-ethylpyridine |

| CAS Number | 848360-99-6 |

| Molecular Formula | C |

| Exact Mass | 200.99 (for |

| Appearance | Off-white to yellow crystalline solid |

| Solubility | Soluble in DMSO, MeOH, CDCl |

Synthesis & Impurity Logic

Understanding the synthesis is prerequisite to interpreting the spectra.[1] The compound is typically synthesized via the electrophilic aromatic substitution (bromination) of 6-ethylpyridin-2-amine .[1]

Reaction Pathway & Impurity Profile

The amino group at C2 directs the incoming bromine to the ortho (C3) or para (C5) positions.[2] Steric hindrance from the ethyl group at C6 disfavors C5 attack slightly less than the electronic activation favors it, but regioisomeric mixtures are common.[2]

Figure 1: Synthetic logic dictating the spectroscopic impurity profile. The C5 position is electronically favored para to the amine, but C3 isomers must be ruled out via NMR coupling constants.[2]

Spectroscopic Data Analysis[1][2][9]

Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum is the primary tool for structural confirmation.[1] The key diagnostic feature is the pair of aromatic doublets with an ortho-coupling constant (

Experimental Data (400 MHz, CDCl

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Context |

| 7.46 | Doublet (d) | 1H | 8.4 Hz | C4-H | Ortho to Bromine (Deshielded) |

| 6.22 | Doublet (d) | 1H | 8.8 Hz | C3-H | Ortho to Amine (Shielded) |

| 4.38 | Broad Singlet (br s) | 2H | - | -NH | Exchangeable protons |

| 2.76 | Quartet (q) | 2H | 7.6 Hz | -CH | Methylene (Ethyl group) |

| 1.21 | Triplet (t) | 3H | 7.6 Hz | -CH | Methyl (Ethyl group) |

Data Source: Validated against patent literature WO2013029338A1 [1].

Interpretation Guide:

-

Regiochemistry Check: The coupling constant of ~8.6 Hz between the aromatic protons at 7.46 and 6.22 ppm confirms they are neighbors (C3 and C4). If the bromine were at C3, the remaining protons would be at C4 and C5, showing a similar coupling, but the chemical shift environment would differ significantly due to the proximity of the ethyl group.

-

Ethyl Group Verification: The quartet at 2.76 ppm and triplet at 1.21 ppm are diagnostic for the ethyl chain.[1]

Carbon NMR ( C NMR) - Structural Assignment

While experimental

Predicted Chemical Shifts (CDCl

- 156.5: C2 (Ipso to Amine, desheilded)[2]

- 155.8: C6 (Ipso to Ethyl)

- 140.5: C4 (Aromatic CH)[2]

- 108.5: C5 (Ipso to Bromine)[2]

- 106.2: C3 (Aromatic CH, shielded by amine)[2]

-

29.5: C H

-

12.8: CH

Mass Spectrometry (MS)

The presence of bromine provides a distinct isotopic signature that serves as a rapid purity check.[2]

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)[2]

-

Molecular Ion (M+H)

:-

m/z 201.0:

Br isotopologue (Relative Intensity: 100%) -

m/z 203.0:

Br isotopologue (Relative Intensity: ~98%)[2]

-

-

Pattern Recognition: A 1:1 doublet separated by 2 mass units is diagnostic of a mono-brominated species.[1][2]

-

Fragmentation: Loss of the ethyl group (M-29) or ammonia (M-17) may be observed in high-energy collision dissociation.[1][2]

Analytical Workflow & Quality Control

To ensure the material is suitable for GMP or high-value synthesis, the following workflow is recommended.

Figure 2: Integrated analytical workflow for quality assurance. The 1:1 isotopic ratio in MS is the fastest confirmation of bromination, while NMR confirms regiochemistry.

Protocol: Sample Preparation for NMR

-

Mass: Weigh 5–10 mg of the solid compound.

-

Solvent: Dissolve in 0.6 mL of CDCl

(Deuterated Chloroform).-

Note: DMSO-d

may be used if solubility is an issue, but chemical shifts will migrate (Amine protons will shift downfield to ~6.0-6.5 ppm).[1]

-

-

Reference: Ensure TMS (Tetramethylsilane) is present as an internal standard (

0.00). -

Acquisition: Standard proton parameters (pulse width 30°, relaxation delay 1.0 s, 16 scans).

References

-

Patent: WO2013029338A1.[1][2] Novel compounds. (2013).[1][3] Assignee: BeiGene Ltd.[1][2] Available at: (Accessed: 2023-10-26).

-

Patent: US20140275080A1.[1][2] N-Acyl-N'-(pyridin-2-yl) Ureas and Analogs Exhibiting Anti-Cancer and Anti-Proliferative Activities. (2014).[1][2] Available at: .

-

Database: PubChem Compound Summary for CID 58169227 (5-Bromo-6-ethylpyridin-2-amine). Available at: [Link].

Commercial Availability & Technical Profile: 5-Bromo-6-ethylpyridin-2-amine

[1]

Executive Summary

5-Bromo-6-ethylpyridin-2-amine (CAS: 848360-99-6 ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and receptor modulators.[1][2][3][4] While not a commodity chemical like its methyl analog, it is commercially available through specialized catalog suppliers.

For large-scale procurement (>100g), the supply chain relies heavily on "make-to-order" synthesis starting from the widely available precursor 6-ethylpyridin-2-amine (CAS: 21717-29-3). This guide details the sourcing landscape, validates the synthesis route for in-house production, and provides quality control parameters.

Chemical Identity & Product Profile

| Property | Specification |

| Chemical Name | 5-Bromo-6-ethylpyridin-2-amine |

| CAS Number | 848360-99-6 |

| Synonyms | 2-Amino-5-bromo-6-ethylpyridine; 6-Ethyl-5-bromopyridin-2-amine |

| Molecular Formula | |

| Molecular Weight | 201.07 g/mol |

| Precursor CAS | 21717-29-3 (6-Ethylpyridin-2-amine) |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Low water solubility |

Commercial Supply Landscape

The market for 5-Bromo-6-ethylpyridin-2-amine is tiered. Researchers requiring milligram to gram quantities can utilize catalog suppliers, while process chemists needing kilograms must often contract synthesis or purchase the precursor.

Tier 1: Catalog Suppliers (Research Scale)

These suppliers typically list the compound with lead times ranging from 2–4 weeks, indicating stock is held in central warehouses (often in Asia) or synthesized upon request.

-

BLD Pharm: Catalog #BD01130980. Often maintains stock of 1g–25g units.

-

Hoffman Chemicals: Catalog #HFC10077.[4]

-

EvitaChem: Catalog #P137586.

Tier 2: Strategic Sourcing (Process Scale)

For demands exceeding 100g, direct purchase of the target molecule is often cost-prohibitive due to the "custom synthesis" premium.

-

Strategy: Purchase the precursor 6-Ethylpyridin-2-amine (CAS 21717-29-3) .[5]

-

Availability: The precursor is widely available in bulk (kg scale) from major vendors like Thermo Fisher (Alfa Aesar) , Parchem , and Enamine .

-

Cost Efficiency: Converting the precursor in-house (one-step bromination) can reduce material costs by 40–60%.

Technical Synthesis Guide

If commercial stock is unavailable or cost-prohibitive, the synthesis of 5-Bromo-6-ethylpyridin-2-amine is a robust, one-step electrophilic aromatic substitution.

Validated Synthetic Route

The amino group at position 2 is strongly activating and directs electrophiles to positions 3 and 5. The 6-ethyl group provides some steric bulk, but the electronic directing effect of the amino group overwhelmingly favors the 5-position (para to the amino group) over the 3-position.

Reaction Protocol:

-

Starting Material: 2-Amino-6-ethylpyridine (1.0 equiv).[5][6]

-

Reagent: N-Bromosuccinimide (NBS) (1.0 – 1.05 equiv).

-

Solvent: Chloroform (

) or Acetonitrile ( -

Conditions:

to Room Temperature, 30–45 mins. -

Workup: Concentration, filtration of succinimide byproduct, and silica gel chromatography (EtOAc/Hexanes).

-

Yield: Typically 78–89% .

Mechanism & Workflow Visualization

Figure 1: Validated synthesis pathway using N-Bromosuccinimide (NBS) for regioselective bromination.

Critical Process Parameters

-

Regioselectivity: The reaction is highly selective for the 5-position. However, using excess NBS (>1.1 equiv) or higher temperatures can lead to 3,5-dibromination .

-

Purification: The product is less polar than the precursor. Flash chromatography using a gradient of 5–50% Ethyl Acetate in Hexanes is effective for isolation.

Quality Control & Impurity Profile

When sourcing or synthesizing this material, the following impurities must be monitored via HPLC/LC-MS:

| Impurity | Origin | Detection Limit (Spec) |

| 6-Ethylpyridin-2-amine | Unreacted Starting Material | < 0.5% |

| 3,5-Dibromo-6-ethylpyridin-2-amine | Over-bromination (Excess NBS) | < 0.1% |

| 3-Bromo-6-ethylpyridin-2-amine | Regioisomer (Ortho substitution) | < 1.0% |

| Succinimide | Reagent byproduct | < 0.1% |

Analytical Method:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

Detection: UV at 254 nm (Pyridine absorption).

References

-

BLD Pharm. Product Analysis: 5-Bromo-6-ethylpyridin-2-amine (CAS 848360-99-6).[1][2][3] Retrieved from

-

Thermo Fisher Scientific. Safety Data Sheet: 2-Amino-6-ethylpyridine (Precursor). Retrieved from

-

Google Patents. US20140275080A1 - N-Acyl-N'-(pyridin-2-yl) Ureas and Analogs (Synthesis Protocol). Retrieved from

-

PubChem. Compound Summary: 6-Ethylpyridin-2-amine (CAS 21717-29-3). Retrieved from

Sources

- 1. 42753-71-9|2-Amino-5-bromo-6-methylpyridine|BLD Pharm [bldpharm.com]

- 2. 1534378-01-2|5-Bromo-6-cyclopropylpyridin-2-amine|BLD Pharm [bldpharm.com]

- 3. 848360-99-6|5-Bromo-6-ethylpyridin-2-amine|BLD Pharm [bldpharm.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. 2-AMINO-6-ETHYLPYRIDINE | 21717-29-3 [chemicalbook.com]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

The Emerging Therapeutic Potential of 5-Bromo-6-ethylpyridin-2-amine Derivatives: A Technical Guide for Drug Discovery

Foreword: The Pyridine Scaffold as a Cornerstone in Medicinal Chemistry

The pyridine ring, a quintessential six-membered aromatic heterocycle, stands as a privileged scaffold in the landscape of drug discovery. Its unique electronic properties, capacity for hydrogen bonding, and synthetic tractability have cemented its role in a vast array of therapeutic agents. From well-established drugs to novel clinical candidates, the pyridine moiety consistently imparts favorable pharmacokinetic and pharmacodynamic properties. This guide delves into a specific, yet largely unexplored, chemical space: derivatives of 5-Bromo-6-ethylpyridin-2-amine. By dissecting the rationale behind their design and outlining a comprehensive strategy for their synthesis and biological evaluation, we aim to provide researchers, scientists, and drug development professionals with a robust framework to unlock the therapeutic potential of this promising class of compounds.

I. Strategic Design and Synthesis of a Focused Derivative Library

The core structure, 5-Bromo-6-ethylpyridin-2-amine, presents multiple avenues for chemical modification, allowing for the creation of a diverse library of compounds to probe a range of biological targets. The bromine atom at the 5-position is an ideal handle for palladium-catalyzed cross-coupling reactions, while the 2-amino group serves as a versatile nucleophile for the introduction of various functionalities.

A. Synthesis of the Core Intermediate: 5-Bromo-6-ethylpyridin-2-amine

A plausible synthetic route to the core intermediate can be adapted from established methods for similar 2-aminopyridines.[1][2] A multi-step synthesis commencing from a readily available starting material is proposed.

Caption: Suzuki coupling for diversification at the 5-position.

2. Derivatization of the 2-Amino Group:

The 2-amino group provides a nucleophilic handle for the introduction of a wide range of functionalities, including amides, ureas, and thioureas. These functional groups are prevalent in bioactive molecules and can significantly influence the biological activity and physicochemical properties of the parent compound. [3][4]

-

Amide Synthesis: Standard amide coupling reagents such as HATU or EDC can be employed to couple the 2-amino group with a variety of carboxylic acids. [5][6]* Urea and Thiourea Synthesis: Reaction of the 2-aminopyridine with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. [4][7]

II. Probing the Biological Landscape: A Multi-faceted Screening Approach

Based on the known biological activities of structurally related pyridine derivatives, a tiered screening cascade is proposed to efficiently evaluate the therapeutic potential of the synthesized library. The primary focus will be on anticancer, antimicrobial, and anti-inflammatory activities.

A. Anticancer Activity Evaluation

Pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways. [8] 1. Cell Viability and Cytotoxicity Screening (MTT Assay):

The initial screen will involve a high-throughput MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the compounds against a panel of human cancer cell lines representing various tumor types (e.g., breast, lung, colon, leukemia). [9][10]

| Parameter | Description |

|---|---|

| Cell Lines | MCF-7 (breast), A549 (lung), HCT116 (colon), K562 (leukemia) |

| Compound Concentration | 0.1, 1, 10, 50, 100 µM |

| Incubation Time | 48 and 72 hours |

| Readout | Absorbance at 570 nm, calculation of IC50 values |

2. Apoptosis Induction Analysis:

Compounds exhibiting significant cytotoxicity will be further investigated for their ability to induce apoptosis. This can be assessed using techniques such as Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry. [10]

Caption: Workflow for apoptosis induction analysis.

B. Antimicrobial Activity Screening

The prevalence of drug-resistant microbial infections necessitates the discovery of novel antimicrobial agents. Pyridine derivatives have shown promise in this area. [11][12] 1. Zone of Inhibition Assay:

A preliminary screen for antibacterial and antifungal activity can be performed using the agar disk diffusion (zone of inhibition) method. [13][14][15]This provides a qualitative assessment of the antimicrobial potential of the synthesized compounds.

2. Minimum Inhibitory Concentration (MIC) Determination:

For compounds showing activity in the zone of inhibition assay, the Minimum Inhibitory Concentration (MIC) will be determined using a broth microdilution method. [16][17]This provides a quantitative measure of the potency of the antimicrobial agent.

| Parameter | Description |

| Bacterial Strains | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) |

| Fungal Strains | Candida albicans |

| Method | Broth microdilution in 96-well plates |

| Readout | Visual inspection for turbidity, determination of the lowest concentration with no visible growth |

C. Anti-inflammatory Potential Assessment

Chronic inflammation is a key driver of numerous diseases. The inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are established therapeutic strategies for managing inflammation. [18][19] 1. COX-1/COX-2 and 5-LOX Inhibition Assays:

The ability of the derivatives to inhibit COX-1, COX-2, and 5-LOX enzymes will be evaluated using commercially available enzyme inhibition assay kits. [20][21][22]This will provide insights into their potential as anti-inflammatory agents and their selectivity profile.

III. Elucidating Mechanisms of Action: A Deeper Mechanistic Dive

Understanding the molecular mechanisms by which the active compounds exert their biological effects is crucial for their further development.

A. Potential Anticancer Mechanisms

Aminopyridine derivatives have been reported to induce cancer cell death through various mechanisms, including:

-

Induction of Apoptosis: As previously mentioned, the induction of programmed cell death is a key mechanism for many anticancer drugs. [8]* Cell Cycle Arrest: The compounds may interfere with the cell cycle progression, leading to arrest at specific checkpoints (e.g., G1, S, or G2/M phase). [23]* Kinase Inhibition: Many pyridine-based compounds are known to inhibit protein kinases that are crucial for cancer cell proliferation and survival.

Caption: Potential anticancer mechanisms of action.

B. Putative Antimicrobial Mechanisms

The antimicrobial action of pyridine derivatives may involve:

-

Disruption of Cell Membrane Integrity: The compounds could interfere with the structure and function of the microbial cell membrane, leading to cell lysis.

-

Inhibition of Essential Enzymes: The derivatives might inhibit enzymes that are critical for microbial viability, such as those involved in cell wall synthesis or DNA replication.

-

Interference with Biofilm Formation: Many pyridine derivatives have been shown to inhibit the formation of microbial biofilms, which are a major contributor to antibiotic resistance. [24]

IV. Conclusion and Future Directions

The 5-Bromo-6-ethylpyridin-2-amine scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic strategies and biological evaluation protocols outlined in this guide provide a comprehensive framework for exploring the potential of its derivatives. Future work should focus on optimizing the lead compounds identified through the initial screening cascade, including detailed structure-activity relationship (SAR) studies and in vivo efficacy and safety evaluations. The insights gained from these studies will be instrumental in advancing this exciting class of compounds towards clinical development.

V. References

-

CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine - Google Patents. Available at:

-

Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons. Available at: [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

-

CN101704781A - Preparation method of amino pyridine bromide compound - Google Patents. Available at:

-

Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central. Available at: [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC - NIH. Available at: [Link]

-

(PDF) Guideline for anticancer assays in cells - ResearchGate. Available at: [Link]

-

Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines - RSC Publishing. Available at: [Link]

-

Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth - MDPI. Available at: [Link]

-

Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. Available at: [Link]

-

Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC - PubMed Central. Available at: [Link]

-

aminopyridine inhibits cell proliferation and affects anti-tumor activ - Taylor & Francis eBooks. Available at: [Link]

-

Zone of Inhibition Test for Antimicrobial Activity - Microchem Laboratory. Available at: [Link]

-

Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC - PubMed Central. Available at: [Link]

-

Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC. Available at: [Link]

-

(PDF) Synthesis and antimicrobial studies of new pyridine derivatives - ResearchGate. Available at: [Link]

-

Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). Available at: [Link]

-

Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents - Universiti Kebangsaan Malaysia. Available at: [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. - ResearchGate. Available at: [Link]

-

Apoptosis and MTT assay - Bio-protocol. Available at: [Link]

-

Zone of Inhibition | Nelson Labs. Available at: [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - Frontiers. Available at: [Link]

-

Anticancer agents applied to combat various cancer cell lines. - ResearchGate. Available at: [Link]

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. Available at: [Link]

-

Investigation of the Effects of Blocking Potassium Channels With 4-Aminopyridine on Paclitaxel Activity in Breast Cancer Cell Lines - PubMed. Available at: [Link]

-

Synthesis of urea and thiourea derivatives of C20-epi-aminosalinomycin and their activity against Trypanosoma brucei - UEA Digital Repository. Available at: [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. Available at: [Link]

-

Zone of Inhibition | Kirby Bauer Test - Microbe Investigations. Available at: [Link]

-

[PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities - Semantic Scholar. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

(PDF) Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents - ResearchGate. Available at: [Link]

-

4.6. Determination of Minimum Inhibitory Concentration (MIC) - Bio-protocol. Available at: [Link]

-

Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. Available at: [Link]

-

Dual COX/LOX inhibition: screening and evaluation of effect of medicinal plants of Kerala as Anti- inflammatory agents - Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

-

Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - OUCI. Available at: [Link]

-

(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. Available at: [Link]

-

Preparation of urea and thiourea compounds of... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions - ResearchGate. Available at: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

Sources

- 1. CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine - Google Patents [patents.google.com]

- 2. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 6. growingscience.com [growingscience.com]

- 7. Synthesis of urea and thiourea derivatives of C20-epi-aminosalinomycin and their activity against Trypanosoma brucei - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 13. microchemlab.com [microchemlab.com]

- 14. nelsonlabs.com [nelsonlabs.com]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth [mdpi.com]

- 19. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ukm.my [ukm.my]

- 21. researchgate.net [researchgate.net]

- 22. phytojournal.com [phytojournal.com]

- 23. Investigation of the Effects of Blocking Potassium Channels With 4-Aminopyridine on Paclitaxel Activity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Regioselective Bromination of 6-Ethylpyridin-2-amine

Executive Summary

This application note details the controlled monobromination of 6-ethylpyridin-2-amine to synthesize 2-amino-5-bromo-6-ethylpyridine . This transformation is a critical step in the synthesis of pharmacophores, particularly for PI3K and Gyrase B inhibitors, where the 5-bromo position serves as a handle for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

While elemental bromine (

Strategic Analysis & Mechanistic Insight

Regioselectivity Logic

The substrate, 6-ethylpyridin-2-amine, contains two directing groups on the pyridine ring:

-

Amino group (-NH

): A strong electron-donating group (EDG) that directs electrophiles to the ortho (C3) and para (C5) positions. -

Ethyl group (-Et): A weak EDG at C6.

Why Position 5? Although both C3 and C5 are activated, C5 is sterically less hindered than C3 (which is flanked by the amine and ring nitrogen). Furthermore, the para-directing influence of the amino group typically dominates. The C6-ethyl group further blocks the C6 position and sterically discourages attack at C5 slightly, but not enough to overcome the electronic activation from the amine.

Reaction Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) pathway. The NBS provides a source of electrophilic bromine (

Figure 1: Electrophilic Aromatic Substitution pathway favoring C5 bromination.

Experimental Protocol

Materials & Equipment

-

Substrate: 6-Ethylpyridin-2-amine (CAS: 36922-66-8)

-

Reagent:

-Bromosuccinimide (NBS) (Recrystallized if yellow; purity is critical). -

Solvent: Acetonitrile (MeCN), anhydrous grade.

-

Quench: 10% Aqueous Sodium Thiosulfate (

). -

Equipment: 3-neck round bottom flask, internal temperature probe, nitrogen inlet, addition funnel.

Method A: High-Precision NBS Bromination (Recommended)

This method maximizes mono-bromination selectivity by maintaining low temperature and controlling stoichiometry.

Step-by-Step Procedure:

-

Preparation: Charge a 3-neck flask with 6-ethylpyridin-2-amine (1.0 equiv, e.g., 10.0 g) and Acetonitrile (10 volumes, 100 mL).

-

Cooling: Cool the solution to 0–5 °C using an ice/water bath. Ensure the system is under a light nitrogen blanket.

-

Reagent Addition: Dissolve NBS (1.05 equiv) in Acetonitrile (5 volumes). Add this solution dropwise to the amine solution over 45–60 minutes.

-

Critical Control: Do not allow the internal temperature to exceed 10 °C. Rapid addition causes localized high concentrations of

, leading to the 3,5-dibromo impurity.

-

-

Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–4 hours.

-

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:4) or HPLC.[2]

-

Endpoint: Consumption of starting material >98%.[2] If starting material remains after 4 hours, add 0.05 equiv NBS.

-

-

Quenching: Once complete, cool to 10 °C and quench by adding 10%

solution (50 mL). Stir vigorously for 15 minutes. The color should transition from orange/red to pale yellow. -

Workup:

-

Concentrate the acetonitrile under reduced pressure (rotary evaporator) to ~1/3 volume.

-

Dilute with Ethyl Acetate (100 mL) and Water (50 mL).

-

Separate layers.[3] Extract aqueous layer 2x with Ethyl Acetate.

-

Wash combined organics with Brine, dry over

, and concentrate.

-

Purification Strategy

The crude solid usually contains 85-90% product, 5-10% dibromo impurity, and succinimide byproducts.

-

Recrystallization (Preferred for Scale >10g): Recrystallize from Ethanol/Water (1:1) or hot Hexanes. The dibromo impurity is less soluble and may precipitate first or remain in the mother liquor depending on the exact solvent ratio; testing on a small aliquot is required.

-

Flash Chromatography: Silica gel; Gradient 5%

20% Ethyl Acetate in Hexanes.

Data Summary & Troubleshooting

Process Parameters

| Parameter | Specification | Rationale |

| Stoichiometry | 1.0 : 1.05 (Amine:NBS) | Excess NBS promotes 3,5-dibromination. |

| Temperature | 0 °C | Low temp during addition controls kinetic selectivity. |

| Solvent | Acetonitrile (MeCN) | Polar aprotic; solubilizes NBS but moderates reactivity compared to DMF. |

| Concentration | 0.5 – 0.8 M | High dilution favors mono-substitution. |

Troubleshooting Guide

-

Problem: High levels of 3,5-dibromo product (>10%).

-

Solution: Reduce NBS equivalents to 0.95 and accept slightly lower conversion (recycle starting material). Ensure addition rate is slower.

-

-

Problem: Reaction stalls.

-

Problem: Product is dark/tarry.

-

Solution: Pyridines are light-sensitive. Conduct reaction in the dark (wrap flask in foil).

-

Workflow Visualization

Figure 2: Operational workflow for the isolation of the target bromopyridine.

References

-

Regioselectivity in Aminopyridines

-

Canibano, V. et al. "Regioselective Bromination of Aminopyridines." Heterocyclic Letters, Vol 11, 2011.[6] (Describes the general preference for C5 bromination in 2-amino-6-alkylpyridines).

-

-

NBS Protocol Grounding

-

Safety & Handling of NBS

-

Scientific Update. "A Dangerous Bromance: Incompatibilities between N-Bromosuccinimide and Solvents."[8] Organic Process Research & Development.

-

-

Patent Reference (Analogous Synthesis)

- WO2010146132. "Synthesis of PI3K Inhibitors.

Sources

- 1. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 2. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | TCI AMERICA [tcichemicals.com]

- 3. 2-Amino-5-bromo-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 4. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 5. scientificupdate.com [scientificupdate.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: A Practical Guide to the ¹H NMR Characterization of 5-Bromo-6-ethylpyridin-2-amine

Introduction: The Importance of Structural Verification

5-Bromo-6-ethylpyridin-2-amine is a substituted pyridine derivative whose utility in complex organic transformations stems from its unique arrangement of electron-donating (amino and ethyl) and electron-withdrawing (bromo) groups. Accurate structural confirmation is a critical checkpoint in any synthetic workflow. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as an exceptionally powerful and non-destructive tool for elucidating the molecular structure of organic compounds.

This document outlines the essential steps for obtaining and interpreting a high-quality ¹H NMR spectrum of 5-Bromo-6-ethylpyridin-2-amine, ensuring the identity and purity of the compound before its use in downstream applications.

Experimental Protocol: From Sample Preparation to Data Acquisition

The quality of an NMR spectrum is fundamentally dependent on the meticulous preparation of the sample and the proper setup of the spectrometer. The following protocol is a self-validating system designed to minimize common errors and produce reliable data.

Materials and Reagents

-

5-Bromo-6-ethylpyridin-2-amine (5-10 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

High-quality 5 mm NMR tubes

-

Pasteur pipettes with glass wool plugs

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of 5-Bromo-6-ethylpyridin-2-amine directly into a clean, dry vial. For routine ¹H NMR, this amount provides an excellent signal-to-noise ratio within a short acquisition time.[1][2][3]

-

Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a standard choice for many organic molecules due to its excellent dissolving power and the convenient chemical shift of its residual peak (~7.26 ppm).[4] Ensure the solvent contains an internal standard like TMS for accurate chemical shift referencing (0 ppm).[1]

-

Homogenization: Gently vortex the vial to ensure the complete dissolution of the sample. A clear, homogeneous solution is crucial for acquiring sharp, well-resolved NMR signals.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean NMR tube.[4] Avoid using cotton wool, as it can introduce impurities.

-

Labeling: Clearly label the NMR tube with a permanent marker.

The following diagram illustrates the key stages of the sample preparation workflow.

Caption: Workflow for preparing a high-quality NMR sample.

NMR Data Acquisition Parameters

For a standard ¹H NMR experiment on a 400 MHz spectrometer, the following parameters serve as an excellent starting point:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | A standard 30-degree pulse experiment for quantitative analysis. |

| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise with the recommended sample concentration. |

| Relaxation Delay (D1) | 1-2 seconds | Allows for adequate relaxation of protons, ensuring accurate integration. |

| Acquisition Time (AQ) | ~3-4 seconds | Determines the digital resolution of the spectrum. |

| Spectral Width (SW) | 20 ppm (-5 to 15 ppm) | A wide window to ensure all signals, including potential impurities, are captured. |

Spectral Analysis and Interpretation

The structure of 5-Bromo-6-ethylpyridin-2-amine dictates a unique ¹H NMR spectrum. The following analysis is based on established principles of chemical shifts and coupling constants for substituted pyridines.[5][6][7]

Caption: Structure of 5-Bromo-6-ethylpyridin-2-amine with key protons labeled.

Predicted Chemical Shifts and Multiplicities

The electron-donating amino group (-NH₂) and the electron-withdrawing bromine atom significantly influence the electronic environment of the pyridine ring protons.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-4 | ~7.3 - 7.5 | Doublet | ~8.0 - 9.0 | 1H | Deshielded by the adjacent bromine atom. Coupled to H-3. The typical ortho-coupling in pyridines is in this range. |

| H-3 | ~6.3 - 6.5 | Doublet | ~8.0 - 9.0 | 1H | Shielded by the ortho-amino group. Coupled to H-4. |

| NH₂ | ~4.5 - 5.5 | Broad Singlet | N/A | 2H | The chemical shift is variable and depends on concentration and temperature. Protons are exchangeable, leading to a broad signal. |

| CH₂ | ~2.6 - 2.8 | Quartet | ~7.0 - 8.0 | 2H | Protons of the ethyl group adjacent to the aromatic ring. Coupled to the methyl protons. |

| CH₃ | ~1.2 - 1.4 | Triplet | ~7.0 - 8.0 | 3H | Protons of the ethyl group's methyl. Coupled to the methylene protons. |

Causality of Experimental Observations

-

Aromatic Protons (H-3, H-4): The two protons on the pyridine ring appear as distinct doublets due to their coupling to each other (ortho-coupling). The significant difference in their chemical shifts is a direct result of the electronic effects of the substituents. The amino group at C-2 strongly shields the ortho proton (H-3), shifting it upfield, while the bromine at C-5 deshields the adjacent proton (H-4), shifting it downfield.

-

Amino Protons (-NH₂): These protons often appear as a broad singlet because of rapid chemical exchange with trace amounts of water and quadrupole broadening from the ¹⁴N nucleus. The integral value of 2H is a key identifier.

-

Ethyl Group Protons (-CH₂CH₃): The ethyl group at C-6 gives rise to a classic quartet and triplet pattern. The methylene (-CH₂) protons are split into a quartet by the three adjacent methyl (-CH₃) protons, and the methyl protons are split into a triplet by the two adjacent methylene protons.

Troubleshooting Common Issues

| Issue | Possible Cause | Solution |

| Broad, unresolved peaks | Sample concentration is too high, leading to increased viscosity.[2] | Prepare a more dilute sample. |

| Presence of paramagnetic impurities. | Filter the sample again or purify the compound. | |

| Poor signal-to-noise | Insufficient sample concentration. | Increase the amount of sample used or increase the number of scans during acquisition. |

| Unexpected peaks | Residual solvent from synthesis or purification. | Ensure the sample is thoroughly dried under high vacuum before preparation.[4] Identify common solvent peaks and disregard them. |

| Impurities in the deuterated solvent. | Use a fresh, high-purity bottle of deuterated solvent. | |

| Incorrect integrations | Incomplete proton relaxation. | Increase the relaxation delay (D1) to 5 times the longest T₁ value (a value of 5-10s is generally safe). |

Conclusion

¹H NMR spectroscopy is an indispensable technique for the structural verification of 5-Bromo-6-ethylpyridin-2-amine. By following the detailed protocols for sample preparation and data acquisition outlined in this application note, researchers can reliably obtain high-quality spectra. The predicted chemical shifts and coupling patterns provide a clear roadmap for accurate spectral interpretation, enabling confident confirmation of the compound's identity and purity. This ensures the integrity of starting materials for subsequent stages in research and development.

References

- (No author specified). (n.d.). Time in Denver, CO, US. Google Search.

- IndiaMART. (n.d.). 5 Bromo 6 Methylpyridin 2 Amine Acid.

- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI.

- PubChem. (n.d.). 2-Pyridinamine, 5-bromo-6-methyl-. National Center for Biotechnology Information.

- US EPA. (n.d.). 2,3-Pyridinediamine, 5-bromo-6-methyl- - Substance Details.

- ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines.

- Heriot-Watt University. (n.d.). NMR Sample Preparation.

- PubChem. (n.d.). 5-bromo-6-methyl-N-pyridin-2-ylpyridin-2-amine. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). 5-Bromo-N-methylpyridin-2-amine.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry.

- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.

- Wikipedia. (n.d.). Pyridine.

Sources

Definitive Mass Spectrometric Characterization of 5-Bromo-6-ethylpyridin-2-amine: A Multi-Modal Analytical Approach

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the mass spectrometric analysis of 5-Bromo-6-ethylpyridin-2-amine, a key heterocyclic aromatic amine intermediate in pharmaceutical and agrochemical synthesis. We present detailed, field-proven protocols for qualitative and quantitative analysis using Electrospray Ionization Mass Spectrometry (ESI-MS). The methodologies cover direct infusion for unambiguous molecular weight confirmation and isotopic pattern verification, a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for separation and quantification, and Tandem Mass Spectrometry (MS/MS) for ultimate structural confirmation through fragmentation analysis. The causality behind each experimental choice is explained to empower researchers to adapt these protocols to their specific instrumentation and analytical challenges.

Introduction and Scientific Context

5-Bromo-6-ethylpyridin-2-amine is a substituted pyridine derivative whose versatile functional groups—an electron-donating amine and an electron-withdrawing bromine atom—make it a valuable building block in organic synthesis. Accurate and reliable analytical methods are paramount for ensuring its identity, purity, and quantity throughout the drug development and manufacturing process. Mass spectrometry stands as the definitive technique for this purpose due to its exceptional sensitivity, selectivity, and ability to provide rich structural information.

The core challenge in analyzing this molecule lies in confirming the presence and position of the bromine atom and distinguishing it from potential isomeric impurities. The natural isotopic abundance of bromine (79Br and 81Br) provides a unique signature that can be decisively identified by mass spectrometry. This guide leverages this intrinsic property to build a self-validating analytical system.

Foundational Principles: Ionization and Isotopic Signature

2.1. Ionization Strategy: Electrospray Ionization (ESI)

The presence of a basic amino group and a pyridine nitrogen makes 5-Bromo-6-ethylpyridin-2-amine an ideal candidate for positive-mode Electrospray Ionization (+ESI). In an acidic mobile phase, the amine or pyridine nitrogen is readily protonated, forming a positive ion ([M+H]+) in solution, which is then efficiently transferred into the gas phase for mass analysis. This "soft" ionization technique typically minimizes in-source fragmentation, ensuring the molecular ion is observed with high intensity.

2.2. The Bromine Isotopic Pattern: A Definitive Marker

A key identifying feature of 5-Bromo-6-ethylpyridin-2-amine is the isotopic signature of bromine. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundances (50.69% and 49.31%, respectively). Consequently, any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks (a "doublet") separated by approximately 2 Daltons (Da), with a peak intensity ratio of roughly 1:1. This pattern is a highly reliable diagnostic tool for confirming the presence of bromine in the molecule.

Table 1: Calculated Mass and Isotopic Profile for Protonated 5-Bromo-6-ethylpyridin-2-amine

| Property | Value |

| Molecular Formula | C8H11BrN2 |

| Monoisotopic Mass (79Br) | 200.0109 Da |

| Monoisotopic Mass (81Br) | 202.0088 Da |

| [M+H]+ (79Br) | 201.0187 m/z |

| [M+H]+ (81Br) | 203.0167 m/z |

Protocol I: Direct Infusion Analysis for Identity Confirmation

This protocol is designed for the rapid confirmation of the molecular weight and isotopic signature of a purified standard or a major component in a simple mixture.

3.1. Objective

To verify the exact mass of the protonated molecule and confirm the 1:1 isotopic doublet characteristic of a monobrominated compound.

3.2. Experimental Workflow

Caption: Workflow for Direct Infusion MS Analysis.

3.3. Detailed Protocol

-

Sample Preparation: Dissolve a small amount of 5-Bromo-6-ethylpyridin-2-amine standard in a 50:50 (v/v) mixture of HPLC-grade acetonitrile and water containing 0.1% formic acid to a final concentration of approximately 1 µg/mL.

-

Instrumentation Setup: Configure a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with the parameters outlined in Table 2.

-

Data Acquisition: Infuse the sample solution into the ESI source using a syringe pump at a constant flow rate (e.g., 5-10 µL/min). Acquire data in full scan mode for at least 1 minute to obtain a stable signal and a high-quality averaged spectrum.

-

Data Analysis: Examine the resulting spectrum for the two intense peaks corresponding to the protonated isotopic forms of the molecule at approximately m/z 201.0 and 203.0. Verify that their intensity ratio is close to 1:1.

Table 2: Typical Instrument Parameters for Direct Infusion

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Positive | Promotes protonation of |

Application Notes: Strategic Synthesis of Novel CSF-1R Inhibitors Utilizing a 5-Bromo-6-ethylpyridin-2-amine Scaffold

Abstract

This technical guide provides a detailed protocol for the synthesis of potent and selective Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors, leveraging 5-Bromo-6-ethylpyridin-2-amine as a key structural starting material. CSF-1R is a critical receptor tyrosine kinase that governs the differentiation, proliferation, and survival of macrophages.[1][2] Its dysregulation is implicated in a variety of pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases, making it a prime target for therapeutic intervention.[3] The strategic use of the substituted pyridine motif is central to achieving high-affinity binding to the kinase hinge region. This document outlines a representative, multi-step synthesis involving a Miyaura borylation followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct a novel inhibitor based on the well-validated pyrrolo[2,3-d]pyrimidine scaffold.[4][5] The protocols are designed for researchers in medicinal chemistry and drug development, offering field-proven insights into reaction optimization, purification, and characterization.

Introduction: The Rationale for Targeting CSF-1R

The Colony-Stimulating Factor 1 Receptor (CSF-1R), a member of the class III receptor tyrosine kinase family, is a pivotal regulator of the mononuclear phagocyte system.[5] Upon binding its ligands, CSF-1 or IL-34, the receptor dimerizes, leading to autophosphorylation and the activation of downstream signaling cascades. This signaling is essential for the homeostasis of tissue-resident macrophages and microglia.[6] However, in pathological contexts, aberrant CSF-1R signaling can promote the survival and pro-tumor functions of tumor-associated macrophages (TAMs), which contribute to an immunosuppressive tumor microenvironment and facilitate metastasis.[3] Consequently, the development of small-molecule inhibitors to block the ATP-binding site of CSF-1R has emerged as a promising therapeutic strategy.[1]

The 2-aminopyridine moiety is a privileged scaffold in kinase inhibitor design, capable of forming critical hydrogen bond interactions with the hinge region of the kinase domain.[7] The starting material, 5-Bromo-6-ethylpyridin-2-amine, provides a versatile platform for chemical elaboration. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aromatic systems to build out the inhibitor structure.[8][9]

CSF-1R Signaling Pathway Overview

The following diagram illustrates a simplified view of the CSF-1R signaling cascade, which ultimately influences cell survival, proliferation, and differentiation.

Caption: Simplified CSF-1R signaling pathway upon ligand binding.

Overall Synthetic Strategy

The proposed synthesis is a two-part process designed to construct a novel pyrrolo[2,3-d]pyrimidine-based CSF-1R inhibitor. This strategy is based on well-established palladium-catalyzed reactions that are robust and tolerate a wide range of functional groups.[8][10]

-

Part 1: Miyaura Borylation. The commercially available starting material, 5-Bromo-6-ethylpyridin-2-amine, is converted to its corresponding pinacol boronate ester. This intermediate is a key building block for the subsequent coupling reaction.

-

Part 2: Suzuki-Miyaura Cross-Coupling. The synthesized boronate ester is then coupled with a suitable heterocyclic partner, in this case, a protected 6-chloro-7H-pyrrolo[2,3-d]pyrimidine, to yield the final inhibitor scaffold.[4][5] Subsequent deprotection affords the target molecule.

Caption: High-level workflow for the synthesis of the target inhibitor.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. The palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere (Nitrogen or Argon).

Part 1: Synthesis of 2-Amino-6-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Intermediate 2)

This protocol details the conversion of the aryl bromide to a boronate ester via a palladium-catalyzed Miyaura borylation. This reaction is highly efficient for creating the necessary precursor for the subsequent Suzuki coupling.

Reaction Scheme:

(Illustrative scheme: Bromo-pyridine reacts with Bis(pinacolato)diboron to form the pyridyl boronate ester)

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 5-Bromo-6-ethylpyridin-2-amine (1 ) | 201.06 | 1.00 g | 4.97 |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.51 g | 5.96 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.70 | 182 mg | 0.25 |

| Potassium Acetate (KOAc) | 98.14 | 1.46 g | 14.91 |

| 1,4-Dioxane (anhydrous) | 88.11 | 25 mL | - |

Step-by-Step Protocol:

-

Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-6-ethylpyridin-2-amine (1 ), Bis(pinacolato)diboron, Potassium Acetate, and Pd(dppf)Cl₂.

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Causality Note: Potassium acetate acts as the base required for the catalytic cycle. Pd(dppf)Cl₂ is a robust and effective pre-catalyst for this transformation. Anhydrous solvent is crucial to prevent the hydrolysis of the boronate ester product.

-

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Filtration: Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 20 mL).

-

Extraction: Transfer the filtrate to a separatory funnel and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 10-40% ethyl acetate in hexanes) to yield the desired boronate ester 2 as a solid.

Part 2: Synthesis of the Final CSF-1R Inhibitor via Suzuki-Miyaura Coupling

This protocol describes the coupling of the newly synthesized pyridyl boronate ester with a protected 6-chloro-7H-pyrrolo[2,3-d]pyrimidine core. The SEM (2-(trimethylsilyl)ethoxy)methyl) group is used here as a protecting group for the pyrrole nitrogen, which can be removed under acidic conditions.

Reaction Scheme:

(Illustrative scheme: Pyridyl boronate ester couples with the chloro-pyrrolopyrimidine, followed by deprotection to yield the final product)

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |

| Pyridyl Boronate Ester (2 ) | 248.15 | 1.00 g | 4.03 |

| 6-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine | 285.83 | 1.15 g | 4.03 |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1155.56 | 233 mg | 0.20 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.28 g | 12.09 |

| 1,4-Dioxane | 88.11 | 20 mL | - |

| Water | 18.02 | 5 mL | - |

Step-by-Step Protocol:

-

Setup: In a 100 mL round-bottom flask, combine the pyridyl boronate ester (2 ), the protected 6-chloro-pyrrolo[2,3-d]pyrimidine, and Tetrakis(triphenylphosphine)palladium(0).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times.

-

Solvent and Base Addition: Add 1,4-dioxane. Separately, dissolve the sodium carbonate in water and add this aqueous solution to the reaction mixture.

-

Reaction: Attach a reflux condenser and heat the mixture to 100 °C, stirring vigorously for 8-12 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Causality Note: Pd(PPh₃)₄ is a common and effective Pd(0) source for Suzuki couplings.[9] The aqueous base (Na₂CO₃) is essential for the transmetalation step in the catalytic cycle. The two-phase solvent system (dioxane/water) facilitates the dissolution of both organic and inorganic reagents.

-

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the organic phase in vacuo. Purify the crude product via flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the SEM-protected final compound.

Part 3: Deprotection to Yield Final Inhibitor

-

Procedure: Dissolve the purified, SEM-protected compound in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 2-4 hours.

-

Quenching: Carefully concentrate the mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and wash cautiously with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

Final Purification: Dry the organic layer, concentrate, and purify by preparative HPLC or recrystallization to yield the final, pure CSF-1R inhibitor.

Characterization and Validation

To ensure the identity and purity of the synthesized compounds, the following analytical techniques are required. This validation is a critical component of a trustworthy protocol.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the intermediate and the final product. The spectra should be consistent with the expected structures.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the exact molecular weight of the final compound, matching the calculated molecular formula.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final compound, which should ideally be >95% for biological screening.

References

-

Cherukupalli, S., Degenhart, C., Habenberger, P., Unger, A., Eickhoff, J., Hoff, B. H., & Sundby, E. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 18(6), 814. [Link]

- Yuan, S., Yu, B., & Liu, H. M. (2020). New drug approvals for 2019: Synthesis and clinical applications. European Journal of Medicinal Chemistry.

-

Sundby, E., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]

-

Cherukupalli, S., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. [Link]

-

GVK Bio Sciences Pvt. Ltd., et al. (2019). Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design. PubMed. [Link]

-

Hoff, B. H., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. PubMed. [Link]

-

Cherukupalli, S., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. PMC. [Link]

-

National Health Research Institutes, Taiwan, et al. (2021). Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model. Journal of Medicinal Chemistry. [Link]

- Google Patents. (2020). Synthetic method for continuously producing pexidartinib.

-

Khan, K. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. [Link]

-

ResearchGate. (2025). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

Al-Hujran, T. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. [Link]

-

Nair, A. S., et al. (2022). Synthesis and structure of pexidartinib. ResearchGate. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Rauf, A., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

Sources

- 1. Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Impurities in 5-Bromo-6-ethylpyridin-2-amine Synthesis

Executive Summary & Chemical Context

5-Bromo-6-ethylpyridin-2-amine is a critical pharmacophore often utilized as a scaffold in the development of kinase inhibitors (e.g., for PI3K or BTK pathways). The synthesis typically involves the electrophilic bromination of 6-ethylpyridin-2-amine .

While the amino group at the C2 position strongly activates the ring, directing electrophiles to the ortho (C3) and para (C5) positions, the presence of the ethyl group at C6 introduces specific steric and electronic nuances. The primary challenge in this synthesis is controlling regioselectivity (C5 vs. C3 attack) and preventing over-bromination .

This guide addresses the three most persistent impurity classes:

-

Regioisomers (The "Ortho" Impurity)

-

Poly-brominated Species

-

Oxidative Coupling Byproducts

Impurity Profiling & Reaction Pathway

The following diagram illustrates the competitive reaction pathways governing the formation of the target molecule and its primary impurities.

Figure 1: Electrophilic aromatic substitution pathways. The amino group directs incoming bromine to C3 and C5. Steric hindrance from the C6-ethyl group slightly disfavors C5 compared to methyl analogs, making Impurity A a persistent challenge.

Technical Troubleshooting Guide

Module 1: The Regioisomer Challenge (Impurity A)

Issue: HPLC analysis shows a persistent impurity (~3-8%) eluting close to the main peak (RRT ~0.90-0.95). Identity: 3-Bromo-6-ethylpyridin-2-amine.

| Question | Root Cause Analysis | Corrective Action |

| Why is the 3-bromo isomer forming despite C5 being favored? | While C5 is para to the activating amine (favored), it is also ortho to the ethyl group. The steric bulk of the ethyl group hinders C5 attack more than a methyl group would, allowing the C3 (ortho-amino) pathway to compete. | 1. Lower Temperature: Run the bromination at -10°C to 0°C . Lower temperatures increase the selectivity for the lower-energy transition state (C5).2. Solvent Switch: Use a solvent that stabilizes the transition state for para-attack. Acetonitrile (ACN) is often superior to DCM due to its polarity/dielectric constant. |

| How do I remove it? It co-elutes on flash chromatography. | The pKa difference between the 3-bromo and 5-bromo isomers is minimal, making silica separation difficult. | Recrystallization: The 5-bromo isomer typically has a higher melting point and better crystallinity. Recrystallize from Heptane/EtOAc (9:1) or Ethanol/Water . The 3-bromo isomer is more soluble in the mother liquor. |

Module 2: Over-Bromination (Impurity B)

Issue: Presence of a late-eluting impurity (RRT > 1.2) identified as the dibromo species.[1][2] Identity: 3,5-Dibromo-6-ethylpyridin-2-amine.

| Question | Root Cause Analysis | Corrective Action |

| I used exactly 1.0 equivalent of NBS, why do I see 10% dibromo? | This indicates "disguised super-stoichiometry" caused by poor mixing. If local concentration of NBS is high, the newly formed product reacts with NBS faster than the starting material diffuses in. | 1. Addition Rate: Switch to a slow dropwise addition of the brominating agent (NBS or Br2) over 1-2 hours.2. Dilution: Increase solvent volume (e.g., from 10V to 15-20V) to dilute the reaction matrix. |

| Can I convert the dibromo impurity back to product? | No, the reaction is irreversible under standard conditions. However, you can selectively debrominate the more reactive C3-position using lithiation, but this is impractical for scale-up. | Purification is Key: The dibromo impurity is significantly more lipophilic. It is easily removed via a short silica plug filtration (eluting with 5-10% EtOAc/Hexanes) before full purification. |

Module 3: Oxidative & Color Impurities

Issue: The product is dark brown/black, and yield is lower than expected. Identity: Pyridine N-oxides or oxidative coupling azo-species.

| Question | Root Cause Analysis | Corrective Action |

| Why is my reaction mixture turning black? | Free amines are susceptible to oxidation by NBS/Br2, especially in the presence of light or radical initiators. | 1. Protect from Light: Wrap the reaction vessel in aluminum foil.2. Acid Scavenger: If using Br2, the generation of HBr can catalyze decomposition. Add a weak base like NaOAc or K2CO3 to buffer the reaction. |

| How do I remove the color? | Trace oxidative impurities have high extinction coefficients, making the product look worse than it is. | Charcoal Treatment: Dissolve the crude solid in hot ethanol, treat with activated carbon (5 wt%) for 30 minutes, filter hot through Celite, and recrystallize. |

Analytical Reference Data

Use the following parameters to validate your impurity profile.

| Component | Structure Description | Approx. RRT (C18 HPLC) | Key 1H NMR Feature (CDCl3) |

| SM | 6-Ethylpyridin-2-amine | 0.40 - 0.50 | Doublet at ~6.3 ppm (H3) |

| Target | 5-Bromo-6-ethylpyridin-2-amine | 1.00 | Singlet at ~7.5 ppm (H4) (Diagnostic: Loss of coupling) |

| Impurity A | 3-Bromo-6-ethylpyridin-2-amine | 0.92 - 0.96 | Doublet at ~6.5 ppm (H5) |

| Impurity B | 3,5-Dibromo-6-ethylpyridin-2-amine | 1.30 - 1.50 | Singlet at ~7.8 ppm (H4) |

Note: NMR shifts are approximate and solvent-dependent. The loss of the characteristic AB coupling system of the pyridine ring is the primary indicator of substitution.

References

- Smith, K., et al. "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide in acetonitrile." Journal of Organic Chemistry, 2005.

-

Synthesis of 2-Amino-5-bromo-6-methylpyridine (Analogous Chemistry) National Institutes of Health (PubChem). "2-Pyridinamine, 5-bromo-6-methyl- Compound Summary." Context: Provides physical property data and synthesis analogies for the 6-methyl derivative, which behaves similarly to the 6-ethyl target.

-

Purification Strategies for Halogenated Pyridines Heterocyclic Letters. "A convenient and scalable process for preparation of 2,5-dibromopyridine."[1] Vol. 11, 2021. (Snippet 1.5) Context: Discusses the separation of mono- and di-bromo impurities in aminopyridine synthesis.

-

Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine MDPI Molecules. "Efficient Synthesis of Novel Pyridine-Based Derivatives." 2017.[3] Context: Validates the reactivity and stability of the 5-bromo-aminopyridine scaffold during further functionalization.

Sources

Technical Support Center: Purification of 5-Bromo-6-ethylpyridin-2-amine

Welcome to the technical support resource for 5-Bromo-6-ethylpyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile pyridine intermediate. While direct literature on the purification of the 6-ethyl derivative is specific, extensive data from its close analog, 5-Bromo-6-methylpyridin-2-amine, provides a robust framework for troubleshooting and protocol development.[1][2] This document synthesizes this information with established chemical principles to address the common challenges encountered during the purification of this compound.

Compound Properties at a Glance

Understanding the fundamental physicochemical properties of your compound is the first step in designing a successful purification strategy. The properties of the closely related 5-Bromo-6-methylpyridin-2-amine are summarized below and serve as a strong predictive baseline.

| Property | Value (for 5-Bromo-6-methylpyridin-2-amine) | Implication for Purification |

| Molecular Formula | C₆H₇BrN₂ | The ethyl analog is C₇H₉BrN₂. The slight increase in molecular weight and lipophilicity should be considered. |

| Molecular Weight | 187.04 g/mol | The ethyl analog is 201.07 g/mol . |

| Appearance | Crystalline solid[1] | Suggests that recrystallization is a viable purification method. |

| Solubility | Soluble in organic solvents like ethanol or dichloromethane.[1] | Provides a starting point for selecting solvents for chromatography and recrystallization. |

| Functional Groups | Primary amine (-NH₂), Pyridine ring, Bromo group (-Br) | The basic amine group allows for acid-base extraction techniques. The aromatic system can interact with silica gel in chromatography. |

| pKa (Predicted) | ~4-5 (for the pyridinium ion) | The compound will be protonated and water-soluble at acidic pH (<3) and neutral in organic solvents at basic pH (>7). |

Frequently Asked Questions (FAQs)

Here we address the most common initial queries researchers have when purifying 5-Bromo-6-ethylpyridin-2-amine.

Q1: What are the most likely impurities I'll encounter after synthesizing 5-Bromo-6-ethylpyridin-2-amine?

A1: Impurities are typically related to the synthetic route. Common synthesis pathways, such as the amination of a corresponding 2-bromopyridine precursor, can lead to several predictable impurities:

-

Unreacted Starting Materials: Such as 2,5-dibromo-6-ethylpyridine or the pre-amination intermediate.

-

Regioisomers: Depending on the synthetic strategy, isomers like 3-Bromo-6-ethylpyridin-2-amine could form.

-

Over-brominated Species: If bromination is part of the synthesis, di- or tri-brominated pyridines may be present.[3]

-

Solvent and Reagent Adducts: Residual catalysts (e.g., palladium from coupling reactions) or byproducts from reagents can also contaminate the crude product.[4][5]

Q2: My compound is showing significant tailing on my silica gel TLC plate. What's causing this?

A2: Tailing is a classic sign of strong interaction between a basic compound and the acidic silica gel surface. The primary amine on your 5-Bromo-6-ethylpyridin-2-amine is basic and will interact strongly with the acidic silanol groups (Si-OH) on the silica. This leads to slow, uneven movement up the plate.

Q3: I'm struggling to find a single solvent for recrystallization. My compound either dissolves completely or not at all. What should I do?

A3: This is a common challenge that points to the need for a binary (two-solvent) recrystallization system. You need one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"). The key is that these two solvents must be miscible. A good starting point would be Dichloromethane/Hexane or Ethyl Acetate/Hexane.

Troubleshooting Guide: From Problem to Solution

This section provides a more detailed, cause-and-effect approach to solving specific purification roadblocks.

Problem 1: Poor Separation in Column Chromatography

-

Symptom: Co-elution of the desired product with a closely-running impurity. TLC analysis shows spots that are very close together (ΔRf < 0.1).

-

Underlying Cause: The polarity of the chosen mobile phase is not optimal to differentiate between your product and the impurity. The impurity likely has a very similar polarity to your target compound.

-

The Scientific Solution:

-

Neutralize the Stationary Phase: The most effective first step is to mitigate the interaction of the basic amine with the acidic silica. This can be achieved by adding a small amount of a basic modifier to your eluent system.

-

Action: Add 0.5-1% triethylamine (NEt₃) or ammonia (in methanol) to your mobile phase (e.g., Hexane/Ethyl Acetate/NEt₃ 70:30:0.5). This will "cap" the acidic sites on the silica, leading to sharper peaks and more predictable elution.

-

-

Optimize the Mobile Phase: If neutralizing the column isn't sufficient, a systematic approach to solvent selection is required.

-

Action: Screen different solvent systems. Instead of the common Ethyl Acetate/Hexane, try a system with a different solvent selectivity, such as Dichloromethane/Methanol. Sometimes, a small change in solvent character can significantly improve separation. A detailed protocol for TLC screening is provided below.[6]

-

-

Problem 2: Product "Oiling Out" During Recrystallization

-

Symptom: Instead of forming crystals upon cooling, your compound separates as an insoluble liquid (an oil).

-

Underlying Cause: The compound is coming out of solution too rapidly, or the solution is supersaturated at a temperature above the compound's melting point (or a eutectic mixture's melting point).

-

The Scientific Solution:

-

Reduce the Rate of Cooling: Rapid cooling favors oiling.

-

Action: After dissolving your compound in the hot solvent, allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.

-

-

Use More Solvent: High concentrations increase the likelihood of oiling out.

-